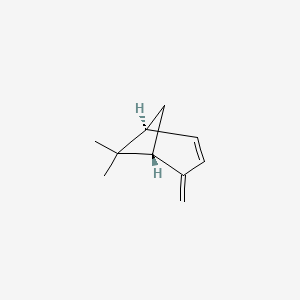
(-)-Verbenene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-Verbenene: is a naturally occurring monoterpene hydrocarbon found in various essential oils, particularly in the oils of pine and other coniferous trees It is known for its distinctive aroma, which is often described as fresh, woody, and slightly citrusy
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Isolation from Natural Sources: (-)-Verbenene can be isolated from essential oils through distillation and subsequent purification processes.
Chemical Synthesis: The synthesis of this compound typically involves the cyclization of geranyl pyrophosphate, a common precursor in the biosynthesis of monoterpenes
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources due to the complexity of its chemical synthesis. The essential oils are extracted from plant materials using steam distillation, followed by fractional distillation to isolate this compound.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (-)-Verbenene can undergo oxidation reactions to form verbenone and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reduction of this compound can yield verbenol, a valuable intermediate in organic synthesis. Sodium borohydride is a commonly used reducing agent.
Substitution: this compound can participate in substitution reactions, particularly electrophilic aromatic substitution, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents.
Major Products Formed:
Oxidation: Verbenone, verbenol.
Reduction: Verbenol.
Substitution: Halogenated verbenenes, nitroverbenenes.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (-)-Verbenene serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Antimicrobial Activity: Research has shown that this compound exhibits antimicrobial properties, making it a potential candidate for developing new antimicrobial agents.
Medicine:
Anti-inflammatory Properties: this compound has been studied for its anti-inflammatory effects, which could be beneficial in treating various inflammatory conditions.
Industry:
Perfumery and Flavoring: Due to its pleasant aroma, this compound is used in the formulation of perfumes and flavoring agents in the food industry.
Mecanismo De Acción
Molecular Targets and Pathways: The exact mechanism of action of (-)-Verbenene is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes, while its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory cytokines.
Comparación Con Compuestos Similares
Verbenone: An oxidized derivative of (-)-Verbenene with similar aromatic properties but distinct biological activities.
Verbenol: A reduced form of this compound, often used as an intermediate in organic synthesis.
Limonene: Another monoterpene hydrocarbon with a citrus aroma, commonly found in citrus fruit peels.
Uniqueness: this compound is unique due to its specific structural configuration and the presence of a double bond, which imparts distinct chemical reactivity and biological properties compared to its similar compounds. Its unique aroma and potential therapeutic applications further distinguish it from other monoterpenes.
Propiedades
Fórmula molecular |
C10H14 |
|---|---|
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
(1S,5S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-7-4-5-8-6-9(7)10(8,2)3/h4-5,8-9H,1,6H2,2-3H3/t8-,9-/m1/s1 |
Clave InChI |
YOQFOABVDRBYCG-RKDXNWHRSA-N |
SMILES isomérico |
CC1([C@H]2C[C@@H]1C(=C)C=C2)C |
SMILES canónico |
CC1(C2CC1C(=C)C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


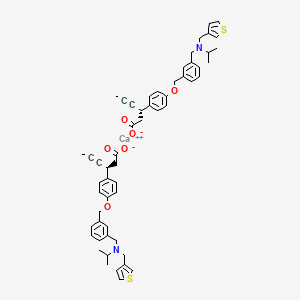

![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanol](/img/structure/B13429187.png)
![2-Methyl-6-[(3-methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B13429192.png)

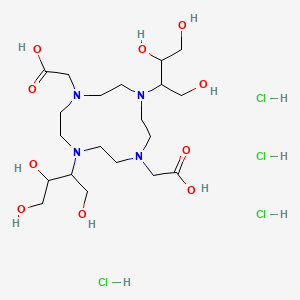
![methyl (4R)-4-[(5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13429218.png)
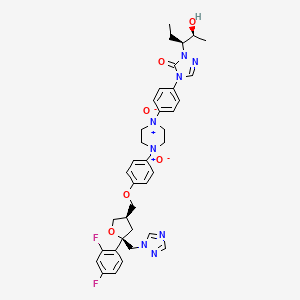

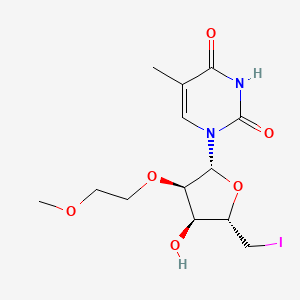
![[(3S,8S,9S,10R,13R,14S)-17-[(2R,4R,5S)-5-ethyl-4-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13429253.png)


![methyl (1R,3aS,3bS,5aR,9aR,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylate](/img/structure/B13429266.png)
